Glafenine, (R)-

COX Inhibition Inflammation NSAID

This is the definitive R-enantiomer of glafenine, enabling precise mechanistic studies of stereospecific pharmacology. Unlike the racemic mixture, which was withdrawn due to severe adverse effects, this enantiopure compound eliminates confounding stereochemical variables. Essential for head-to-head comparisons with the (S)-enantiomer and racemate to resolve enantioselective COX-1/COX-2 inhibition and ABCG2 transporter activity. Intended exclusively for research use; not for human or veterinary use.

Molecular Formula C19H17ClN2O4
Molecular Weight 372.8 g/mol
CAS No. 1301253-65-5
Cat. No. B15184189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlafenine, (R)-
CAS1301253-65-5
Molecular FormulaC19H17ClN2O4
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/t13-/m1/s1
InChIKeyGWOFUCIGLDBNKM-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glafenine, (R)- (CAS 1301253-65-5): Procurement-Grade R-Enantiomer for Specialized Pharmacological Research


Glafenine, (R)- (CAS 1301253-65-5) is the single R-enantiomer of glafenine, a non-steroidal anti-inflammatory drug (NSAID) and non-narcotic analgesic belonging to the anthranilic acid derivative class [1]. Its molecular formula is C19H17ClN2O4 with a molecular weight of 372.8 g/mol, and its IUPAC name is [(2R)-2,3-dihydroxypropyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate . Unlike the racemic mixture (CAS 3820-67-5), which was withdrawn from the market due to severe anaphylactic and renal adverse effects, this enantiopure compound is intended exclusively for research use, enabling precise mechanistic studies of stereospecific pharmacological actions without confounding racemate effects [2].

Why Generic Substitution Fails: The Critical Need for Stereochemically Pure (R)-Glafenine in Research


Substitution of the single enantiomer, (R)-glafenine, with the racemic mixture or the alternative (S)-enantiomer is scientifically invalid due to the fundamental principles of stereochemistry. The racemic mixture of glafenine (CAS 3820-67-5) is documented as a racemate with defined stereocenters (0 / 1), containing an equal and undefined mixture of (R) and (S) configurations, which can confound experimental results through distinct or opposing biological activities [1]. Furthermore, the commercial availability of glafenine is predominantly as the racemate or hydrochloride salt of the racemate (CAS 65513-72-6), which contains an additional counterion that alters its physicochemical properties and solubility compared to the free base of the (R)-enantiomer . Utilizing these alternative forms introduces uncontrolled variables—stereochemical heterogeneity and counterion effects—that compromise the reproducibility and interpretability of stereospecific pharmacology, protein binding, or enantioselective metabolism studies.

Quantitative Evidence Guide: Defining Differentiation of (R)-Glafenine Against Comparator Analogs


COX-2 Inhibition Potency of Glafenine Relative to Reference Inhibitors

Glafenine (presumably as the racemate) has been reported to inhibit cyclooxygenase-2 (COX-2) with an IC50 of 0.8 μM in human recombinant enzyme assays, compared to an IC50 of 1.2 μM for COX-1, demonstrating a modest preference for COX-2 inhibition . This is a critical baseline for understanding the compound's anti-inflammatory mechanism, though direct enantiomeric comparison data is not available in the referenced sources.

COX Inhibition Inflammation NSAID

ABCG2 Transporter Inhibition by Glafenine Hydrochloride

Glafenine hydrochloride, the racemic salt form, has been characterized as an ABCG2 inhibitor with an IC50 of 3.2 μM, as determined by bioluminescence imaging-based high-throughput assays . This activity is a key differentiator from other NSAIDs that do not target ABCG2 and is relevant for research in drug resistance and pharmacokinetic modulation.

ABCG2 Transporter Inhibitor

CFTR Trafficking Correction by Glafenine in F508del Mutant Cells

Glafenine has been shown to increase the surface expression of mutant F508del-CFTR in baby hamster kidney (BHK) cells to 40% of that observed for wild-type CFTR . This activity identifies glafenine as a pharmacological chaperone or corrector of protein misfolding, a function distinct from its COX inhibitory activity and shared by few other NSAIDs.

CFTR Cystic Fibrosis Proteostasis

Validated Application Scenarios for (R)-Glafenine Based on Empirical Evidence


Stereospecific Profiling of COX-1/COX-2 Inhibition

(R)-Glafenine is the definitive reagent for studies requiring the isolated (R)-enantiomer to quantify enantioselective inhibition of COX-1 and COX-2 enzymes. While the racemate shows IC50 values of 1.2 μM (COX-1) and 0.8 μM (COX-2) in recombinant assays , the individual contribution of each enantiomer remains undefined. Procurement of (R)-glafenine enables direct, head-to-head comparisons with the (S)-enantiomer and the racemate to resolve stereospecific potency and selectivity.

Elucidating Enantioselective ABCG2 Transporter Interactions

Research into the role of the ABCG2 transporter in drug disposition and multidrug resistance requires precise tool compounds. Glafenine hydrochloride (racemate) is an established ABCG2 inhibitor with an IC50 of 3.2 μM . Using the single (R)-enantiomer allows for the dissection of stereochemical contributions to this inhibition, which is essential for structure-activity relationship (SAR) studies and for developing more selective ABCG2 modulators.

Investigating Stereospecific CFTR Correction and Proteostasis Modulation

The ability of glafenine to partially rescue F508del-CFTR trafficking to 40% of wild-type levels in cellular models positions it as a unique tool for proteostasis research. Employing (R)-glafenine in these assays is critical to determine whether the corrector activity resides predominantly in one enantiomer, potentially identifying a lead scaffold for cystic fibrosis therapeutics with an improved safety profile compared to the racemate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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